molecular formula C19H26N2 B3850143 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylphenyl)piperazine

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylphenyl)piperazine

Cat. No. B3850143
M. Wt: 282.4 g/mol
InChI Key: HQIAIRLDVDXBQR-UHFFFAOYSA-N
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Description

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylphenyl)piperazine, commonly known as BMY-14802, is a piperazine derivative that has been studied for its potential therapeutic applications. This compound has been found to possess significant pharmacological activity, making it a promising candidate for further research.

Mechanism of Action

BMY-14802 has been found to act as a selective serotonin reuptake inhibitor (SSRI), meaning that it works by blocking the reuptake of serotonin in the brain. This results in increased levels of serotonin in the synapse, which is believed to contribute to the compound's antidepressant effects.
Biochemical and Physiological Effects:
In addition to its antidepressant effects, BMY-14802 has been found to have a number of other biochemical and physiological effects. Studies have shown that the compound has anxiolytic effects, meaning that it can reduce anxiety in animal models. BMY-14802 has also been found to have analgesic effects, meaning that it can reduce pain in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of BMY-14802 for lab experiments is that it has been extensively studied, meaning that there is a large body of research available on the compound. Additionally, the compound has been found to exhibit significant pharmacological activity, making it a promising candidate for further research. However, one limitation of BMY-14802 is that it has not yet been studied in human clinical trials, meaning that its potential therapeutic applications in humans are not yet fully understood.

Future Directions

There are a number of future directions for research on BMY-14802. One area of research could focus on the compound's potential as a treatment for anxiety disorders. Additionally, further research could be conducted to better understand the compound's potential as an analgesic. Finally, studies could be conducted to investigate the potential of BMY-14802 as a treatment for other psychiatric disorders, such as bipolar disorder or schizophrenia.

Scientific Research Applications

BMY-14802 has been extensively studied for its potential therapeutic applications. One area of research has focused on the compound's potential as an antidepressant. Studies have shown that BMY-14802 exhibits significant antidepressant-like effects in animal models, suggesting that it may be a promising candidate for the development of new antidepressant medications.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2/c1-15-2-6-19(7-3-15)21-10-8-20(9-11-21)14-18-13-16-4-5-17(18)12-16/h2-7,16-18H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIAIRLDVDXBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-methylphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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